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Compound of Interest

Compound Name:
9-Octadecenoic acid (9Z)-,

dodecyl ester

Cat. No.: B1237561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

9-Octadecenoic acid (9Z)-, dodecyl ester, also known as dodecyl oleate or lauryl oleate. The

information is compiled to assist researchers and professionals in drug development and

related fields in the identification, characterization, and quantitative analysis of this long-chain

wax ester.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR)

spectroscopy for 9-Octadecenoic acid (9Z)-, dodecyl ester.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ) (ppm) Multiplicity Assignment

~5.34 m -CH=CH- (Olefinic protons)

~4.05 t
-O-CH₂- (Ester methylene

protons)

~2.28 t
-CH₂-COO- (α-Methylene

protons to carbonyl)

~2.01 m
-CH₂-CH=CH-CH₂- (Allylic

protons)

~1.61 p
-O-CH₂-CH₂- (β-Methylene

protons to ester oxygen)

~1.26 br s
-(CH₂)n- (Methylene protons of

fatty acid and alcohol chains)

~0.88 t -CH₃ (Terminal methyl protons)

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer

frequency.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) (ppm) Assignment

~173.9 C=O (Ester carbonyl)

~130.0 -CH=CH- (Olefinic carbons)

~64.4 -O-CH₂- (Ester methylene carbon)

~34.4 -CH₂-COO- (α-Carbonyl methylene)

~31.9 - 22.7
-(CH₂)n- (Methylene carbons of fatty acid and

alcohol chains)

~14.1 -CH₃ (Terminal methyl carbons)

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer

frequency.
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Table 3: Mass Spectrometry (GC-MS) Data
Mass-to-Charge Ratio
(m/z)

Relative Intensity
Fragmentation
Interpretation

450.8 Variable [M]⁺ (Molecular Ion)

264 Variable
[M - C₁₂H₂₅O]⁺ (Loss of

dodecyloxy radical)

282 Variable
[C₁₈H₃₄O₂]⁺ (Oleic acid

fragment)

55, 69, 83, 97 Abundant
Characteristic hydrocarbon

fragments

Note: Fragmentation patterns can be influenced by the ionization method.

Table 4: FTIR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3005 C-H stretch =C-H (Olefinic)

~2924 C-H stretch (asymmetric) -CH₂-

~2854 C-H stretch (symmetric) -CH₂-

~1740 C=O stretch Ester

~1465 C-H bend (scissoring) -CH₂-

~1165 C-O stretch Ester

~722 C-H bend (rocking) -(CH₂)n- (n≥4)

Experimental Protocols
Detailed experimental protocols are crucial for the reproduction and verification of

spectroscopic data. The following sections outline typical methodologies for the spectroscopic

analysis of 9-Octadecenoic acid (9Z)-, dodecyl ester.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 9-Octadecenoic acid (9Z)-, dodecyl ester (typically 5-10

mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0

ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Parameters:

Number of scans: 16-64

Relaxation delay: 1-5 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

Parameters:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Temperature: 298 K
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is typically diluted in a volatile organic solvent such as

hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-

5MS, DB-5MS).

Injector: Split/splitless injector, operated at a temperature of 250-300 °C.

Oven Temperature Program:

Initial temperature: 100-150 °C, hold for 1-2 minutes.

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 300-320

°C.

Final hold: 5-10 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-600.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for Attenuated

Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
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Instrumentation and Parameters:

Spectrometer: A standard FTIR spectrometer.

Mode: Transmission or ATR.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample holder (or clean ATR crystal) is

recorded and subtracted from the sample spectrum.

Mandatory Visualizations
The following diagrams illustrate the general structure and a typical experimental workflow for

the spectroscopic analysis of 9-Octadecenoic acid (9Z)-, dodecyl ester.

Molecular Structure of Dodecyl Oleate
General Experimental Workflow for Spectroscopic Analysis

To cite this document: BenchChem. [Spectroscopic Profile of 9-Octadecenoic acid (9Z)-,
dodecyl ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237561#spectroscopic-data-for-9-octadecenoic-
acid-9z-dodecyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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